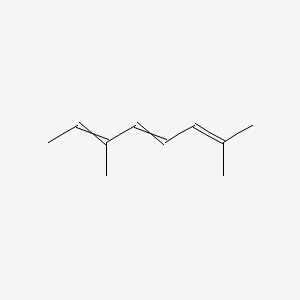

2,6-Dimethylocta-2,4,6-triene

Description

Significance in Advanced Organic Chemistry Research

In the field of advanced organic chemistry, 2,6-dimethyl-2,4,6-octatriene serves as a crucial model compound for the study of conjugated trienes. hawaii.edu Its defined structure allows researchers to investigate the intricate mechanisms of various chemical transformations.

Key Research Applications:

Pericyclic Reactions: The conjugated triene system of alloocimene makes it an ideal substrate for studying pericyclic reactions. It participates in thermally induced electrocyclic reactions, where the conjugated system can close to form a cyclohexadiene ring. Specifically, it has been studied in the context of cyclization to form ethyltrimethylcyclopentenyl cations in the presence of acid catalysts like zeolites. osti.gov It also functions as the diene component in Diels-Alder reactions.

Isomerization Studies: The compound is a cornerstone for research into thermal and photochemical isomerization processes. nih.govresearchgate.net The thermal isomerization of allo-ocimene has been a subject of study for decades, yielding complex mixtures of cyclic and aromatic compounds, which helps in understanding high-temperature rearrangements. acs.orgacs.org Photochemical studies, particularly photosensitized geometric isomerization, use alloocimene to probe the potential energy surfaces of triplet states in conjugated trienes. hawaii.eduresearchgate.netacs.org

Mechanistic Investigations: Research on alloocimene has provided significant insights into reaction intermediates and mechanisms. Studies on its photoisomerization have explored the behavior of excited singlet and triplet states, suggesting that intersystem crossing is not a major process for trienes and that steric factors often control the direction of isomerization. hawaii.edu The average lifetime of its rapidly equilibrating triplet intermediates has been calculated to be in the range of 2.0 to 2.9 x 10⁻⁷ seconds. hawaii.eduresearchgate.net

Synthetic Precursor: Alloocimene serves as a starting material in the synthesis of other organic molecules. Its reactions, such as oxidation to form epoxides and alcohols or reduction to its saturated alkane form (2,6-dimethyloctane), are studied to understand the reactivity of conjugated systems.

Overview of Stereoisomeric Forms and Their Distinct Academic Relevance

The presence of double bonds at the 4- and 6-positions allows for geometric isomerism, giving rise to several stereoisomers of 2,6-dimethyl-2,4,6-octatriene. The primary isomers of academic interest are the (4E,6E), (4E,6Z), (4Z,6E), and (4Z,6Z) forms. nih.govnist.govnist.gov These isomers are pivotal in research concerning the stereospecificity of chemical reactions.

The distinct spatial arrangement of atoms in each stereoisomer significantly influences its photochemical and thermal behavior. For instance, studies on the photosensitized geometric isomerization of alloocimene have examined the quantum yields and photostationary state compositions of the different isomers to map the triplet torsional potential surface. researchgate.netacs.org The selective quenching of triene triplets to predominantly central-trans isomers indicates that quenching processes originate mainly from these species. hawaii.edu Furthermore, when alloocimene, as a mixture of stereoisomers, reacts with maleic anhydride, it yields multiple isomeric adducts, the formation of which is dependent on the stereochemistry of the starting triene. researchgate.net This differential reactivity underscores the importance of stereoisomerism in directing the course of chemical reactions.

| Stereoisomer Name | Common Synonym(s) | CAS Registry Number |

| (4E,6E)-2,6-dimethylocta-2,4,6-triene | trans,trans-Alloocimene | 3016-19-1 nist.gov |

| (4E,6Z)-2,6-dimethylocta-2,4,6-triene | Neo-allo-ocimene | 7216-56-0 chemeo.com |

| (4Z,6E)-2,6-dimethylocta-2,4,6-triene | 3779-62-0 | |

| (4Z,6Z)-2,6-dimethylocta-2,4,6-triene | 3779-61-9 | |

| 2,6-Dimethyl-2,4,6-octatriene (mixture) | Alloocimene | 673-84-7 nist.gov |

Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.govnist.govchemeo.com

Historical Context of Research on Conjugated Trienes

The study of conjugated trienes is deeply rooted in the broader history of organic chemistry's fascination with conjugated systems. The unique electronic properties and enhanced stability conferred by alternating single and double bonds captured the attention of early chemists.

Historically, research into conjugated trienes has been advanced through several key developments:

Synthesis Methods: Early synthetic efforts focused on creating these systems from simpler, more accessible reagents. The development of coupling reactions, such as the Suzuki and Kumada-Corriu reactions, provided pathways to construct conjugated dienes and trienes. mdpi.com More specific to terpene-derived trienes, the thermal isomerization of α-pinene in the liquid phase was patented as a process to produce alloocimene in the early 1940s. google.com This process involves the pyrolytic ring-opening of the bicyclic α-pinene.

Isomerization and Rearrangement: The thermal isomerization of ocimene isomers, particularly the [1s,5s] hydrogen shift that converts cis-β-ocimene to alloocimene via a six-membered cyclic transition state, has been a subject of both experimental and theoretical investigation. nih.gov Early research in the mid-20th century on the thermal isomerization of allo-ocimene itself revealed its propensity to cyclize and rearrange into various cyclohexadiene derivatives, such as α-pyronene and β-pyronene, and even aromatize to compounds like m-xylene. acs.org

Mechanistic Understanding: The advent of advanced spectroscopic techniques and kinetic studies allowed for a more profound understanding of the reaction mechanisms. Photochemical investigations in the latter half of the 20th century, for example, used techniques like flash photolysis to study the short-lived triplet states of conjugated trienes like alloocimene, determining their lifetimes and decay pathways. hawaii.edursc.org The development of stereoselective synthesis methods, such as the 1,4-palladium migration/Heck sequence, represents the modern frontier, allowing for precise control over the geometry of the resulting conjugated trienes. rsc.org

Structure

3D Structure

Properties

CAS No. |

673-84-7 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2,6-dimethylocta-2,4,6-triene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |

InChI Key |

GQVMHMFBVWSSPF-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C(C)C |

Canonical SMILES |

CC=C(C)C=CC=C(C)C |

Appearance |

Solid powder |

boiling_point |

188.0 °C |

melting_point |

-28.0 °C |

Other CAS No. |

3016-19-1 673-84-7 7216-56-0 |

physical_description |

Colorless liquid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

allo-ocimene alloocimene alloocimene, (E,E)-isomer alloocimene, (E,Z)-isomer alloocimene, (Z,Z)-isome |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2,6 Dimethyl 2,4,6 Octatriene

Elucidation of Geometric Isomerism

The presence of three double bonds in the structure of 2,6-dimethyl-2,4,6-octatriene, also known as allo-ocimene, gives rise to multiple geometric isomers. The arrangement of substituents around the C2-C3, C4-C5, and C6-C7 double bonds dictates the specific isomeric form. The double bond at C2 is trisubstituted, while the bonds at C4 and C6 are disubstituted, leading to the possibility of E/Z (entgegen/zusammen) isomerism at these positions.

Characterization of (4E,6E)-, (4E,6Z)-, and (Z,Z)-Isomers

Research and chemical databases have characterized several key isomers of 2,6-dimethyl-2,4,6-octatriene. The most commonly cited isomers relate to the configuration around the C4 and C6 double bonds. nih.govnist.gov

(4E,6E)-2,6-dimethylocta-2,4,6-triene : This isomer, often referred to as trans,trans-allo-ocimene, is a well-documented form of the compound. nih.govnist.gov It is recognized as a semiochemical and has been identified in various natural sources. nih.govchemicalbook.com

(4E,6Z)-2,6-dimethylocta-2,4,6-triene : Also known as neo-allo-ocimene, this isomer features a trans configuration at the C4 double bond and a cis configuration at the C6 double bond. chemeo.comnist.gov

(Z,Z)-Isomers : The (4Z,6Z) configuration represents another possible geometric isomer. nist.gov Commercially available allo-ocimene often consists of a mixture of these isomers. One analysis reported a typical composition of 25-50% (4E,6E), 25-30% (4E,6Z), 25-30% (4Z,6E), and 10-20% (4Z,6Z). thegoodscentscompany.com

The distinct stereochemistry of these isomers influences their physical properties and biological roles, such as their odor profiles.

Specific Isomeric Designations (e.g., 2-trans, 4-cis, 6-trans-2,4,6-octatriene)

To more precisely describe the geometry of these molecules, specific designations indicating the orientation at each double bond are used. These often employ the terms 'cis' and 'trans'.

trans,trans-Alloocimene : This is a common synonym for the (4E,6E)-isomer. nist.gov

4-trans,6-cis-Allocimene : This designation corresponds to the (4E,6Z)-isomer. nist.gov

cis-Allo-ocimene : This term has also been used, generally referring to isomers with at least one Z-configured double bond. nist.gov

The table below summarizes the common isomers and their designations.

| Isomer Designation | Systematic Name | Common Synonyms |

| (E,E) | (4E,6E)-2,6-dimethylocta-2,4,6-triene nist.gov | trans,trans-Alloocimene, (E,E)-Alloocimene |

| (E,Z) | (4E,6Z)-2,6-dimethylocta-2,4,6-triene nist.gov | Neo-allo-ocimene, 4-trans,6-cis-Allocimene |

| (Z,Z) | (4Z,6Z)-2,6-dimethyl-2,4,6-octatriene nist.gov | (Z,Z)-Alloocimene |

| (Z,E) | (4Z,6E)-2,6-dimethyl-2,4,6-octatriene thegoodscentscompany.com |

Conformational Energetics and Rotational Barriers

The study of conformational energetics involves understanding the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds and the energy associated with each. For 2,6-dimethyl-2,4,6-octatriene, rotation around the C3-C4 and C5-C6 single bonds is particularly significant.

Computational studies, such as those employing density functional theory (DFT), have been used to investigate the rotational activation free energies for related acyclic polyenes. umass.edu These calculations help determine the likelihood of conformational transitions under specific experimental conditions. For example, studies on the thermal electrocyclic ring closure of isomers like trans,cis,trans-2,4,6-octatriene to form 5,6-dimethyl-1,3-cyclohexadiene derivatives demonstrate how specific conformations are energetically favored to proceed through a defined reaction pathway. msu.edu The stereospecificity of these reactions underscores the importance of the starting conformer's energy and geometry. msu.edu

Advanced Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation

Advanced spectroscopic methods are indispensable for distinguishing between the various isomers of 2,6-dimethyl-2,4,6-octatriene and for confirming their detailed molecular structures.

High-Resolution Mass Spectrometry and Ionization Mechanisms

High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of a molecule and its fragments. In the case of 2,6-dimethyl-2,4,6-octatriene, electron ionization (EI) is a common technique. The resulting mass spectra, though often complex, can be rationalized by understanding the underlying ionization mechanisms and the structural and energetic properties of the isomers. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) data for the (4E,6E)-isomer shows characteristic fragmentation patterns, with major peaks observed at specific mass-to-charge ratios (m/z). nih.gov

Table 2: Key GC-MS Peaks for (4E,6E)-2,6-dimethylocta-2,4,6-triene Data sourced from PubChem nih.gov

| Rank | m/z | Relative Intensity (%) |

| 1 | 121 | 100.00 |

| 2 | 79 | 67.74 |

| 3 | 91 | 64.59 |

| 4 | 105 | 61.52 |

| 5 | 39 | 56.30 |

Atmospheric Pressure Chemical Ionization (APCI) Studies

Atmospheric Pressure Chemical Ionization (APCI) has emerged as a powerful "soft" ionization technique, often coupled with liquid chromatography (LC) or gas chromatography (GC) for the analysis of moderately polar and nonpolar compounds like terpenes. thieme-connect.commdpi.com APCI is particularly useful as it often produces a prominent protonated molecule [M+H]⁺, simplifying mass spectra and aiding in molecular weight determination.

Studies utilizing LC-APCI-MS/MS have demonstrated robust and cost-effective methods for the quantitation of terpenes. thieme-connect.comresearchgate.net This technique shows high selectivity and is less prone to matrix effects like ion suppression compared to other ionization methods. nih.gov The ionization behavior of 2,6-dimethyl-2,4,6-octatriene in an APCI source has been specifically studied, revealing that the resulting mass spectra are directly related to the structural and energetic properties of the different isomers. researchgate.net The development of specialized GC-APCI interfaces further enhances the sensitivity and repeatability for analyzing volatile compounds, making it a valuable tool for the detailed characterization of 2,6-dimethyl-2,4,6-octatriene isomers. mdpi.com

Quantum Chemical Calculations in Mass Spectrometry (e.g., TDDFT, NBO Analysis)

Quantum chemical calculations have become an indispensable tool for interpreting mass spectrometry data, providing insights into the electronic structure and fragmentation pathways of ions. For 2,6-Dimethyl-2,4,6-octatriene, methods like Time-Dependent Density Functional Theory (TDDFT) and Natural Bond Orbital (NBO) analysis have been employed to understand its behavior in the gas phase under mass spectrometric conditions. researchgate.net

In a study utilizing an atmospheric pressure chemical ionization (APCI) source, the ionization of 2,6-Dimethyl-2,4,6-octatriene was investigated. researchgate.net The resulting mass spectra revealed different fragmentation patterns depending on the solvent used, such as acetonitrile (B52724) and methanol. researchgate.net TDDFT and NBO analyses were used to analyze the charge and spin density distributions of the molecular and fragment ions. researchgate.net These calculations help in elucidating the ionization mechanisms, which can include protonation ([M+H]+) and electron transfer (M+•), and how these are influenced by the solvent environment. researchgate.net For instance, in acetonitrile, NO+ is a primary reactant ion that can ionize analytes like 2,6-Dimethyl-2,4,6-octatriene via electron transfer. researchgate.net

The following table summarizes the major peaks observed in the mass spectrum of 2,6-Dimethyl-2,4,6-octatriene.

| m/z | Relative Intensity | Proposed Fragment |

| 121 | 100 | [C9H13]+ |

| 105 | 61.52 | [C8H9]+ |

| 91 | 64.59 | [C7H7]+ |

| 79 | 67.74 | [C6H7]+ |

| 39 | 56.30 | [C3H3]+ |

This data is based on experimental GC-MS results and can be rationalized through computational fragmentation studies. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. scribd.comru.nl It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. scribd.com While 2,6-Dimethyl-2,4,6-octatriene itself is not chiral, its cyclization products can be. VCD can be instrumental in assigning the absolute stereochemistry of these resulting chiral molecules.

The application of VCD involves comparing the experimental spectrum with spectra calculated for different enantiomers using quantum chemical methods. ru.nlnih.gov A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. ru.nl VCD is particularly sensitive to the spatial arrangement of atoms and functional groups, making it a valuable tool for detailed stereochemical analysis. nih.gov

In Situ Spectroscopic Characterization of Reaction Intermediates (e.g., DRIFT, UV-Vis, IR for Alkylcyclopentenyl Cations)

The cyclization of 2,6-Dimethyl-2,4,6-octatriene in the presence of an acid catalyst, such as a zeolite, leads to the formation of various alkylcyclopentenyl cation intermediates. osti.gov These intermediates are crucial in understanding the reaction mechanism of processes like the methanol-to-olefins (MTO) conversion. osti.govacs.org In situ spectroscopic techniques are vital for observing these transient species under reaction conditions.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT), UV-Vis spectroscopy, and in situ IR spectroscopy are employed to characterize these reactive intermediates. osti.gov

UV-Vis Spectroscopy: Upon adsorption and heating of 2,6-Dimethyl-2,4,6-octatriene on H-zeolites, UV-Vis spectra show the formation of bands with a maximum absorbance (λmax) in the range of 370–376 nm, which is characteristic of alkylcyclopentenyl cations. osti.gov

DRIFT Spectroscopy: The DRIFT spectrum of 2,6-Dimethyl-2,4,6-octatriene adsorbed on H-MOR at 20 °C shows broad bands around 2900, 2400, and 1680 cm⁻¹, indicating a strong interaction with the bridging hydroxyl groups of the zeolite. osti.gov Upon heating, these bands disappear, and new bands corresponding to the alkylcyclopentenyl cations emerge. osti.gov Specifically, an allylic stretching mode, ν(C=C−C+), is observed around 1562 cm⁻¹, confirming the protonation of the olefin. umass.edu

The following table summarizes key spectroscopic data for the characterization of intermediates from 2,6-Dimethyl-2,4,6-octatriene cyclization.

| Spectroscopic Technique | Observed Feature | Wavelength/Wavenumber | Assignment |

| DR UV-Vis | Absorption Band | 370–376 nm | Alkylcyclopentenyl cations |

| DRIFT | Vibrational Bands | ~2900, 2400, 1680 cm⁻¹ | Interaction with zeolite hydroxyls |

| DRIFT | Allylic Stretch | ~1562 cm⁻¹ (computed) | Protonated 2,6-dimethyl-2,4,6-octatriene (alkadienyl cation) |

This data is compiled from in situ spectroscopic studies of the reaction of 2,6-Dimethyl-2,4,6-octatriene on acidic zeolites. osti.govumass.edu

Nuclear Magnetic Resonance (NMR) Applications for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,6-Dimethyl-2,4,6-octatriene and its reaction products, NMR provides definitive proof of their chemical structure.

While detailed 1H and 13C NMR data for 2,6-Dimethyl-2,4,6-octatriene itself is available in chemical databases, its application becomes particularly insightful when studying its conversion products. For example, in the study of polyenyl cations formed from related polyenes, NMR spectroscopy has been used to observe the downfield shift of olefinic proton signals upon cation formation, providing evidence for the delocalization of the positive charge. rsc.org Although obtaining high-resolution NMR spectra of species adsorbed within solid catalysts can be challenging, liquid-phase studies of similar reactions provide valuable reference data. osti.gov

The structural proof of the various isomers of 2,6-Dimethyl-2,4,6-octatriene, such as the (4E,6E) and (E,Z) isomers, relies heavily on NMR data to confirm the stereochemistry around the double bonds. nist.govnist.govnist.gov

Synthetic Methodologies for 2,6 Dimethyl 2,4,6 Octatriene and Analogues

Chemo- and Stereoselective Synthesis Pathways

The selective synthesis of specific isomers of 2,6-dimethyl-2,4,6-octatriene is crucial for both research and industrial applications. Different methodologies offer varying degrees of control over the geometry of the double bonds.

One of the primary industrial methods for producing alloocimene is through the pyrolysis of alpha-pinene. chemicalbook.com This thermal rearrangement process typically occurs at temperatures ranging from 350°C to 500°C. The conversion of α-pinene in this temperature range can lead to the formation of limonene and reactive ocimene, which rapidly rearranges to alloocimene. scirp.org The distribution of pyrolysis products is highly dependent on the temperature and reaction conditions.

Table 1: Major Products from α-Pinene Pyrolysis

| Temperature Range | Primary Products | Secondary Products |

| 350°C - 500°C | Limonene, Alloocimene | Pyronene |

| 600°C - 700°C | Aliphatic Hydrocarbons | - |

| > 700°C | Aromatic Hydrocarbons | - |

This table illustrates the temperature-dependent product distribution from the pyrolysis of α-pinene. scirp.org

Photochemical isomerization serves as a valuable technique for the preparation of specific geometric isomers of 2,6-dimethyl-2,4,6-octatriene that may be difficult to obtain through other synthetic routes. acs.orgoit.edu This method involves the use of light to induce the conversion of one isomer into another. oit.edu For instance, the irradiation of a mixture of alloocimene isomers can lead to a photochemical equilibrium with α-pyronene. acs.org The process works by the absorption of light energy by the π electrons of a double bond, which allows for rotation around the carbon-carbon single bond in the excited state. youtube.com Upon relaxation, a different isomer can be formed. youtube.com This technique has been successfully used to prepare and characterize previously unknown cis-isomers of alloocimene. acs.org

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nobelprize.orgatlanchimpharma.com While specific examples detailing the synthesis of 2,6-dimethyl-2,4,6-octatriene via olefin metathesis are not extensively documented in the provided results, the principles of this reaction are applicable. For instance, acyclic diene metathesis (ADMET) polymerization of conjugated monomers like 2,4,6-octatriene has been demonstrated, showcasing the reactivity of this system in metathesis reactions. mtak.hu This suggests that cross-metathesis reactions involving appropriate alkene precursors could be a viable, albeit less common, route to substituted octatrienes.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the stereoselective synthesis of alkenes. organic-chemistry.orgnih.gov These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) with an aldehyde or ketone. organic-chemistry.orgnih.gov A key advantage of these methods is the ability to control the geometry of the resulting double bond.

Non-stabilized ylides in the Wittig reaction typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides in the Wittig reaction and phosphonate carbanions in the HWE reaction generally yield (E)-alkenes with high selectivity. organic-chemistry.orgorganic-chemistry.org

By carefully selecting the appropriate phosphorus reagent and reaction conditions, specific isomers of 2,6-dimethyl-2,4,6-octatriene and its analogues can be synthesized. For example, a multi-step synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde utilizes a phosphonium salt in a condensation reaction, highlighting the application of Wittig-type chemistry in building the octatriene backbone. google.com

Heterogeneous acid catalysts like Amberlyst-15, a macroreticular sulfonic acid resin, are widely used in organic synthesis due to their ease of separation and reusability. arkat-usa.orgresearchgate.net While a direct application of Amberlyst-15 for the synthesis of 2,6-dimethyl-2,4,6-octatriene was not found, its utility in various relevant reactions suggests its potential. Amberlyst-15 is effective in promoting reactions such as esterification, alkylation, and condensation. arkat-usa.orgresearchgate.net For instance, it can be used in Friedel-Crafts reactions to form new carbon-carbon bonds. arkat-usa.org In principle, this catalyst could be employed in condensation or elimination reactions of suitable precursors to generate the conjugated triene system of alloocimene.

Advanced Purification and Isolation Techniques for Research Applications

The purification and isolation of specific isomers of 2,6-dimethyl-2,4,6-octatriene are critical for detailed research and characterization. Due to the presence of multiple isomers and potential byproducts from synthesis, advanced separation techniques are often necessary.

Fractional distillation is a common method for separating components with different boiling points. For alloocimene, repeated distillation at reduced pressure (e.g., 15 mm) through an efficient column can be employed for purification. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating isomers. A reverse-phase (RP) HPLC method has been developed for the analysis of 2,6-dimethyl-2,4,6-octatriene. This method can be scaled up for preparative separation to isolate specific isomers or impurities. sielc.com

Table 2: HPLC Conditions for 2,6-Dimethyl-2,4,6-octatriene Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

This table summarizes a typical set of conditions for the HPLC analysis of 2,6-dimethyl-2,4,6-octatriene, which can be adapted for purification. sielc.com

For research applications requiring high purity, a combination of these techniques may be necessary to obtain isomerically pure samples of 2,6-dimethyl-2,4,6-octatriene.

Comparative Analysis of Fractional Distillation Efficiency

Fractional distillation is a fundamental technique for the separation of volatile compounds with different boiling points. In the context of 2,6-dimethyl-2,4,6-octatriene, which exists as a mixture of geometric isomers, the efficiency of fractional distillation is dependent on the differences in the boiling points of these isomers. While specific comparative studies on the fractional distillation efficiency for the isomers of 2,6-dimethyl-2,4,6-octatriene are not extensively detailed in the available literature, the boiling point of a technical grade mixture is reported to be between 73-75 °C at 14 mmHg.

The separation of geometric isomers by distillation is often challenging due to their similar molecular weights and structures, which can lead to very close boiling points. The efficiency of the separation is influenced by factors such as the number of theoretical plates in the distillation column, the reflux ratio, and the pressure at which the distillation is conducted. For a successful separation of the cis and trans isomers of 2,6-dimethyl-2,4,6-octatriene, a highly efficient fractional distillation column would be required.

Table 1: Physical Properties of 2,6-Dimethyl-2,4,6-octatriene (Mixture of Isomers)

| Property | Value |

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| Boiling Point | 73-75 °C at 14 mmHg |

| Density | 0.811 g/mL at 25 °C |

| Refractive Index | n20/D 1.542 |

Chromatographic Resolution for High-Purity Research Samples

For obtaining high-purity research samples of specific isomers of 2,6-dimethyl-2,4,6-octatriene, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of isomers.

A reverse-phase (RP) HPLC method has been described for the analysis of 2,6-dimethyl-2,4,6-octatriene. This method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com The scalability of this liquid chromatography method allows for its use in preparative separations to isolate impurities and obtain pure isomers. sielc.com

Preparative HPLC has become a standard method for the isolation and purification of natural products and synthetic compounds. springernature.comspringernature.com The use of smaller particle size columns, such as those with 3 µm particles, can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications for rapid analysis. sielc.com For preparative purification of challenging separations, such as those involving isomers, recycling preparative HPLC systems can be employed to enhance resolution and achieve high purity. ymc.co.jp

Challenges and Solutions in Isomer Separation

The separation of geometric isomers of polyenes like 2,6-dimethyl-2,4,6-octatriene presents significant challenges due to their similar physical and chemical properties.

Challenges:

Similar Polarity: The geometric isomers often have very similar polarities, making their separation on conventional stationary phases difficult.

Co-elution: In many chromatographic systems, the isomers may co-elute, leading to incomplete separation.

Thermal Instability: Some polyenes can be sensitive to heat, which can be a limitation for gas chromatography or high-temperature distillation.

Solutions:

Chiral Stationary Phases in HPLC/SFC: While 2,6-dimethyl-2,4,6-octatriene itself is not chiral unless it adopts a helical conformation, the principles of using specialized stationary phases can be applied to the separation of its geometric isomers. Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, and similar principles of shape selectivity can be applied to separate geometric isomers.

Silver-Ion Chromatography: This technique is particularly effective for separating compounds based on the number, position, and configuration of double bonds. nih.gov Silver ions form reversible complexes with the π-electrons of the double bonds, and the stability of these complexes differs for cis and trans isomers. This differential interaction allows for the separation of geometric isomers that are otherwise difficult to resolve. Silver-ion HPLC has been successfully used for the separation of various lipid isomers and could be a valuable tool for the purification of 2,6-dimethyl-2,4,6-octatriene isomers.

Synthesis of Structurally Related Polyenes and Functionalized Derivatives

The synthesis of structurally related polyenes and functionalized derivatives of 2,6-dimethyl-2,4,6-octatriene is crucial for expanding the library of available compounds for various applications. A notable example is the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a key intermediate in the synthesis of carotenoids. google.com

Several synthetic routes for 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde have been reported. One patented method involves a multi-step synthesis starting from acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether. google.com The key steps include the formation of 1,1,3-triethoxy-2-methyl-butane, its pyrolysis to 1-methoxy-2-methyl-1,3-butadiene, followed by a series of reactions to build the carbon skeleton and introduce the aldehyde functionalities. The final steps involve the condensation of a phosphonium salt to form a tetramethyl derivative of 2,7-dimethyl-2,4,6-octatriene, which is then hydrolyzed under acidic conditions to yield the desired dialdehyde. google.com

Another approach involves the reaction of 2-butenyl-1,4-bisphosphonic acid, tetraethyl ester with pyruvic aldehyde dimethyl acetal in the presence of a base to form 1,1,8,8-tetramethoxy-2,7-dimethyl-2,4,6-octatriene, which can then be converted to the dialdehyde. google.com These synthetic strategies highlight the versatility of organometallic and classical organic reactions in constructing complex polyene systems with specific functional groups.

Advanced Reaction Mechanisms and Chemical Reactivity of 2,6 Dimethyl 2,4,6 Octatriene

Pericyclic Reactions and Woodward-Hoffmann Rules

Pericyclic reactions are a class of concerted chemical reactions that proceed through a single, cyclic transition state. These reactions are highly stereospecific and are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. 2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, serves as an exemplary substrate for studying various types of pericyclic reactions due to its conjugated triene system. Its reactivity provides clear demonstrations of how reaction conditions (thermal vs. photochemical) can dictate reaction pathways and product stereochemistry.

An electrocyclic reaction is the concerted cyclization of a conjugated π-electron system, which involves the formation of a σ-bond across the ends of the system and a corresponding reduction in the number of π-bonds. msu.edu The reverse of this process is known as an electrocyclic ring opening. For 2,6-Dimethyl-2,4,6-octatriene, a 6π-electron system, these reactions lead to the formation or opening of a substituted cyclohexadiene ring.

Under thermal conditions, the stereochemical outcome of an electrocyclic reaction is determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene in its electronic ground state. According to the Woodward-Hoffmann rules, a 6π-electron system (a 4n+2 system, where n=1) undergoes a disrotatory ring closure when heated. pressbooks.pub

In a disrotatory process, the terminal orbitals rotate in opposite directions (one clockwise, one counterclockwise) to allow for the constructive, in-phase overlap of their lobes to form the new σ-bond. This highly specific motion dictates the stereochemistry of the resulting cyclic product. For example, the thermal electrocyclic ring closure of (2E,4Z,6E)-2,4,6-octatriene proceeds via a disrotatory pathway to yield exclusively cis-5,6-dimethyl-1,3-cyclohexadiene. msu.edu Similarly, the (2E,4Z,6Z)-isomer closes to form trans-5,6-dimethyl-1,3-cyclohexadiene under the same conditions. msu.edu The stereospecificity is a hallmark of this concerted pericyclic reaction.

| Reactant Isomer | Condition | Ring Closure Pathway | Product |

|---|---|---|---|

| (2E,4Z,6E)-2,4,6-octatriene | Thermal (Heat) | Disrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-2,4,6-octatriene | Thermal (Heat) | Disrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6E)-2,4,6-octatriene | Photochemical (hν) | Conrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

When the reaction is initiated by ultraviolet light (photochemical conditions), the stereochemical outcome is reversed. Upon absorption of a photon, the molecule is promoted to an electronic excited state. In this state, the electron configuration changes, and what was the Lowest Unoccupied Molecular Orbital (LUMO) in the ground state becomes the HOMO of the excited state.

For a 6π system like 2,6-dimethyl-2,4,6-octatriene, the new HOMO has a different symmetry than the ground-state HOMO. This change in orbital symmetry mandates a different rotational motion for bond formation. Under photochemical conditions, 6π-electron systems undergo a conrotatory ring closure. pressbooks.pub In a conrotatory process, the terminal orbitals rotate in the same direction (both clockwise or both counterclockwise). Consequently, irradiation of (2E,4Z,6E)-2,4,6-octatriene leads to a conrotatory closure, forming trans-5,6-dimethyl-1,3-cyclohexadiene, the opposite stereoisomer of the thermal reaction product. msu.edu

Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding the stereospecificity of pericyclic reactions. The outcome is dictated by the symmetry of the frontier orbitals—specifically the HOMO.

Thermal Reaction (Ground State): For a conjugated triene, the ground-state HOMO is the ψ₃ orbital. In this orbital, the lobes on the terminal p-orbitals that face each other (on the interior of the carbon chain) have the same phase. To achieve constructive overlap and form a σ-bond, these lobes must rotate in opposite directions. This is a disrotatory motion, which explains the formation of the cis-dimethyl product from the (2E,4Z,6E)-isomer.

Photochemical Reaction (Excited State): Under photochemical activation, an electron is promoted from ψ₃ to ψ₄. The ψ₄ orbital now becomes the HOMO of the excited state. In the ψ₄ orbital, the interior lobes of the terminal p-orbitals have opposite phases. To achieve bonding overlap, the orbitals must rotate in the same direction. This is a conrotatory motion, leading to the formation of the trans-dimethyl product and thus explaining the reversal of stereochemistry. msu.edu

| Reaction Type | Number of π Electrons | Condition | Allowed Pathway |

|---|---|---|---|

| Electrocyclic Reaction | 4n (e.g., 4, 8) | Thermal | Conrotatory |

| Electrocyclic Reaction | 4n (e.g., 4, 8) | Photochemical | Disrotatory |

| Electrocyclic Reaction | 4n + 2 (e.g., 6) | Thermal | Disrotatory |

| Electrocyclic Reaction | 4n + 2 (e.g., 6) | Photochemical | Conrotatory |

| [1,n] Sigmatropic Shift | 4n + 2 (e.g., msu.edustereoelectronics.org) | Thermal | Suprafacial |

| [1,n] Sigmatropic Shift | 4n (e.g., msu.eduresearchgate.net) | Thermal | Antarafacial |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (a 4π-electron component) and a dienophile (a 2π-electron component). wikipedia.orgsigmaaldrich.com 2,6-Dimethyl-2,4,6-octatriene can serve as the diene component in such reactions. For the reaction to occur, the diene portion of the molecule must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.

In 2,6-Dimethyl-2,4,6-octatriene, the C2-C3-C4-C5 or C4-C5-C6-C7 portion of the molecule can act as the 4π system. The presence of methyl groups, which are electron-donating, generally increases the reactivity of the diene in a normal-demand Diels-Alder reaction. youtube.comlibretexts.org The reaction is concerted and stereospecific, with the geometry of the dienophile being preserved in the final product. The triene can react with various dienophiles, such as maleic anhydride or acrylates, to yield substituted cyclohexene derivatives.

A sigmatropic rearrangement is an intramolecular pericyclic reaction where a σ-bond migrates across a conjugated π-system. libretexts.org The nomenclature [i,j] indicates that the σ-bond migrates from position i to position j. For 2,6-Dimethyl-2,4,6-octatriene, hydrogen shifts are theoretically plausible.

msu.edustereoelectronics.org Hydrogen Shift: This rearrangement involves a hydrogen atom shifting from one end of a five-carbon segment to the other. This process involves a total of 6 electrons (two π-bonds and the C-H σ-bond) and proceeds through a cyclic, six-membered transition state. According to the Woodward-Hoffmann rules, a thermal msu.edustereoelectronics.org sigmatropic shift is allowed to proceed via a suprafacial pathway. libretexts.orgopenstax.org In a suprafacial shift, the hydrogen atom remains on the same face of the π-system throughout the migration. This is a common type of rearrangement for conjugated systems. libretexts.org

msu.eduresearchgate.net Hydrogen Shift: A hydrogen shift across the seven-carbon conjugated system is also possible. This would be a msu.eduresearchgate.net sigmatropic rearrangement involving 8 electrons (three π-bonds and the C-H σ-bond). For a 4n system (where n=2), the Woodward-Hoffmann rules predict that a thermal reaction must proceed via an antarafacial pathway. wikipedia.org In an antarafacial shift, the hydrogen atom must migrate from one face of the π-system to the opposite face. stereoelectronics.org While electronically allowed, this pathway can be sterically hindered unless the molecule can adopt a conformation that allows the transfer to occur. stereoelectronics.orglibretexts.org

Electrocyclic Ring Closure and Ring Opening Processes

Mechanistic Studies of Oxidation Reactions

The presence of three double bonds makes 2,6-dimethyl-2,4,6-octatriene susceptible to oxidation, leading to a variety of oxygenated products. The mechanisms of these reactions, particularly the formation of epoxides, are of significant interest in synthetic organic chemistry.

Formation of Epoxides and Other Oxygenated Derivatives

The epoxidation of 2,6-dimethyl-2,4,6-octatriene can be achieved using various oxidizing agents, most commonly peroxy acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to one of the double bonds. This process, often referred to as the Prilezhaev reaction, involves a "butterfly" transition state where the peracid is positioned over the alkene.

The general mechanism for the epoxidation of one of the double bonds in 2,6-dimethyl-2,4,6-octatriene with a peroxy acid (RCO₃H) is as follows:

The peroxy acid approaches the electron-rich double bond of the triene.

A concerted transfer of the oxygen atom occurs, forming a three-membered epoxide ring.

The carboxylic acid is formed as a byproduct.

The reaction can potentially lead to mono-, di-, or tri-epoxides depending on the stoichiometry of the oxidizing agent and the reaction conditions. Other oxygenated derivatives, such as diols, can be formed through subsequent acid-catalyzed or base-catalyzed ring-opening of the initially formed epoxides.

Regioselectivity and Stereoselectivity in Oxidation

The oxidation of a conjugated triene like 2,6-dimethyl-2,4,6-octatriene presents challenges of regioselectivity and stereoselectivity.

Regioselectivity: The three double bonds in 2,6-dimethyl-2,4,6-octatriene exhibit different reactivities towards electrophilic oxidizing agents. The reactivity is influenced by the degree of substitution and steric hindrance around each double bond. Generally, more substituted, electron-rich double bonds react faster. For 2,6-dimethyl-2,4,6-octatriene, the trisubstituted double bonds at the C2 and C6 positions are more electron-rich than the disubstituted central double bond at C4. Consequently, epoxidation is expected to occur preferentially at the terminal double bonds. The specific regioselectivity can be influenced by the choice of oxidizing agent and reaction conditions.

| Oxidizing Agent | Major Mono-epoxidation Product(s) | Minor Mono-epoxidation Product(s) |

| Peroxyacetic acid | 2,3-epoxy-2,6-dimethyl-4,6-octadiene & 6,7-epoxy-2,6-dimethyl-2,4-octadiene | 4,5-epoxy-2,6-dimethyl-2,6-octadiene |

| m-CPBA | 2,3-epoxy-2,6-dimethyl-4,6-octadiene & 6,7-epoxy-2,6-dimethyl-2,4-octadiene | 4,5-epoxy-2,6-dimethyl-2,6-octadiene |

Stereoselectivity: The epoxidation of alkenes is a stereospecific reaction. This means that the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. For a planar double bond, the oxidizing agent can attack from either face, potentially leading to a mixture of enantiomers or diastereomers, depending on the substitution pattern and the presence of chiral centers in the molecule. In the case of 2,6-dimethyl-2,4,6-octatriene, which is achiral, epoxidation of a specific isomer (e.g., the (E,E)-isomer) will result in the formation of stereoisomeric epoxides. The facial selectivity of the attack can be influenced by steric hindrance from the methyl groups on the triene backbone.

Mechanistic Studies of Reduction Reactions

The reduction of 2,6-dimethyl-2,4,6-octatriene typically involves the addition of hydrogen across the double bonds, leading to more saturated hydrocarbons.

Formation of Saturated Hydrocarbons

The complete reduction of 2,6-dimethyl-2,4,6-octatriene yields the fully saturated alkane, 2,6-dimethyloctane. This is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst. The reaction proceeds by the stepwise addition of hydrogen atoms to the carbon atoms of the double bonds until all three are saturated.

Partial reduction is also possible, leading to various isomers of dimethyloctadienes and dimethyloctenes. The selectivity of the reduction towards a particular partially hydrogenated product depends on the choice of catalyst, reaction conditions (temperature, pressure), and the substrate's isomeric form.

| Catalyst | Product(s) of Complete Hydrogenation |

| Platinum(IV) oxide (Adams' catalyst) | 2,6-Dimethyloctane |

| Palladium on carbon (Pd/C) | 2,6-Dimethyloctane |

| Raney Nickel | 2,6-Dimethyloctane |

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst. The generally accepted Horiuti-Polanyi mechanism involves the following steps wikipedia.org:

Adsorption: Both the 2,6-dimethyl-2,4,6-octatriene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Dissociation of Hydrogen: The H-H bond in the adsorbed hydrogen molecule is broken, and the individual hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: One of the adsorbed hydrogen atoms is transferred to one of the carbon atoms of an adsorbed double bond. This step is typically reversible.

Second Hydrogen Transfer: A second hydrogen atom is transferred to the adjacent carbon atom of the former double bond, completing the saturation of that bond. This step is generally irreversible.

Desorption: The resulting more saturated molecule desorbs from the catalyst surface, freeing up the active site for another reaction cycle.

The hydrogenation occurs with syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. This is because the alkene is adsorbed on the flat surface of the catalyst, and the hydrogen atoms are delivered from the catalyst surface to that same face.

Electrophilic and Nucleophilic Substitution Reactions

For unsaturated hydrocarbons like 2,6-dimethyl-2,4,6-octatriene, addition reactions are far more common than substitution reactions. The electron-rich pi systems of the double bonds readily undergo electrophilic addition.

Electrophilic Addition: While not a substitution reaction, it is the primary mode of reaction with electrophiles. For instance, the reaction with hydrogen halides (HX) or halogens (X₂) would proceed via electrophilic addition to one or more of the double bonds. The mechanism involves the initial attack of the pi electrons on the electrophile, leading to the formation of a carbocation intermediate. This carbocation is then attacked by the nucleophile (halide ion). In a conjugated system like allo-ocimene, the carbocation intermediate can be resonance-stabilized, potentially leading to 1,2- and 1,4-addition products.

Nucleophilic Substitution: Nucleophilic substitution reactions are generally not characteristic of 2,6-dimethyl-2,4,6-octatriene. Alkenes are nucleophilic themselves and are not susceptible to attack by nucleophiles unless the carbon atom is activated by a strong electron-withdrawing group, which is not present in this molecule. Therefore, detailed mechanistic studies of nucleophilic substitution on the unmodified 2,6-dimethyl-2,4,6-octatriene are not prevalent in the chemical literature.

It is important to note that while the focus here is on the direct reactivity of 2,6-dimethyl-2,4,6-octatriene, it is also known to undergo pericyclic reactions, such as electrocyclization, particularly under thermal or photochemical conditions, leading to the formation of cyclic products. pressbooks.publibretexts.org

Theoretical and Computational Chemistry Studies on 2,6 Dimethyl 2,4,6 Octatriene

Application of Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a conjugated system like 2,6-Dimethyl-2,4,6-octatriene, a hierarchy of methods is available, ranging from highly accurate but computationally expensive ab initio techniques to more efficient Density Functional Theory approaches.

Ab initio methods derive solutions to the Schrödinger equation from first principles, without empirical parameters. For molecules with complex electronic structures, such as the conjugated π-system in 2,6-Dimethyl-2,4,6-octatriene, multiconfigurational methods are often necessary.

Complete Active Space Self-Consistent Field (CASSCF): This method is essential for studying systems where the ground state is not well-described by a single electronic configuration, a situation common in conjugated systems, transition states, and photochemistry. molcas.org CASSCF optimizes both the molecular orbitals and the coefficients of multiple electronic configurations simultaneously. arxiv.org This provides a qualitatively correct description of "static" electron correlation, which arises from near-degeneracies among electronic states. molcas.org For a triene, the active space would typically include the six π-electrons and the six p-orbitals of the conjugated system.

Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2): While CASSCF correctly describes static correlation, it often lacks accuracy in accounting for "dynamic" electron correlation—the instantaneous repulsion between electrons. molcas.org The CASPT2 method adds this dynamic correlation by applying second-order perturbation theory to the CASSCF wavefunction. arxiv.orgmolcas.org The multi-state (MS) version is crucial for photochemistry, as it can treat multiple electronic states (e.g., the ground state and several excited states) on an equal footing, allowing for the accurate calculation of excitation energies and the description of regions where potential energy surfaces approach each other or cross. molcas.org

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic energy based on its electron density, offering a good balance between accuracy and computational cost.

B3LYP/6-31G: This notation specifies a particular combination of a DFT functional and a basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It is known for providing reliable geometries and energies for a wide range of organic molecules. The 6-31G basis set is a Pople-style basis set of medium size that includes polarization functions on heavy (non-hydrogen) atoms, which are important for describing chemical bonds accurately. scirp.org This level of theory is suitable for geometry optimizations and frequency calculations of ground-state 2,6-Dimethyl-2,4,6-octatriene.

Multi-Reference Spin-Flip Time-Dependent DFT (MRSF-TDDFT): Standard Time-Dependent DFT (TD-DFT) is a popular method for calculating excited states, but it fails in situations with significant static correlation, such as bond breaking or at conical intersections involving the ground state. chemrxiv.org Spin-flip (SF) methods address this by starting from a high-spin reference state (e.g., a triplet) to calculate singlet states. chemrxiv.org The more advanced MRSF-TDDFT method overcomes limitations of SF-TDDFT by providing a balanced description of ground and excited states, correctly describing doubly excited states, and providing the correct topology for conical intersections. nih.govreadthedocs.ioelsevierpure.com This makes it a powerful tool for investigating the photochemistry of molecules like 2,6-Dimethyl-2,4,6-octatriene.

To study a molecule's behavior in a realistic environment, such as in solution or within a protein, full quantum mechanical calculations are often prohibitively expensive. Hybrid QM/MM models address this by treating the chemically active region (e.g., the 2,6-Dimethyl-2,4,6-octatriene molecule) with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a computationally cheaper molecular mechanics (MM) force field. rsc.org This approach allows for the inclusion of environmental effects, such as solvation or steric constraints, on the structure and reactivity of the molecule of interest.

Potential Energy Surface (PES) Mapping and Transition State Characterization

The Potential Energy Surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its atomic coordinates. libretexts.orglibretexts.org Mapping the PES allows chemists to identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them.

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along a reaction path. uni-muenchen.de To confirm that a calculated transition state structure connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edu The IRC is defined as the minimum energy path in mass-weighted coordinates that leads downhill from the transition state to the reactant and product minima. uni-muenchen.deq-chem.comscm.com Following this path ensures the correct assignment of a transition state to a specific elementary reaction, such as an isomerization or cyclization of 2,6-Dimethyl-2,4,6-octatriene.

In photochemistry, molecules in an excited electronic state can return to the ground state without emitting light through processes known as radiationless transitions. These transitions are often facilitated by conical intersections (CIs), which are points of degeneracy where two potential energy surfaces cross. nih.gov In the vicinity of a CI, the Born-Oppenheimer approximation (which separates electronic and nuclear motion) breaks down, leading to highly efficient electronic transitions.

Nonadiabatic Dynamics: To simulate the behavior of a molecule after photoexcitation, especially as it passes through a conical intersection, nonadiabatic dynamics simulations are required. researchgate.netunipi.itshaoxc.com These methods model the coupled motion of electrons and nuclei, allowing for "hops" between different potential energy surfaces. youtube.com Such simulations can predict the outcomes of a photochemical reaction, determine the timescale of electronic relaxation, and elucidate the reaction mechanisms that follow light absorption by a chromophore like 2,6-Dimethyl-2,4,6-octatriene.

Prediction and Validation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and understand how molecular structure influences spectroscopic output.

The simulation of ultraviolet-visible (UV-Vis) absorption spectra for conjugated polyenes is typically accomplished using quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

For a molecule like 2,6-dimethyl-2,4,6-octatriene, the UV-Vis spectrum is dominated by a strong π → π* transition. The position of the maximum absorption wavelength (λ_max) is highly sensitive to the length of the conjugated system. Theoretical calculations on the parent compound, all-trans-2,4,6-octatriene, show that excitation to the second singlet excited state (S₂) is responsible for the main feature in the UV-Vis spectrum. Computational models have successfully reproduced the general shape of the experimental spectrum for octatriene.

The process of simulating a UV-Vis spectrum involves several key steps:

Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to determine the energies and oscillator strengths of electronic transitions.

Spectral Broadening: The calculated "stick spectra" (discrete lines for each transition) are convoluted with a broadening function, such as a Gaussian or Lorentzian function, to simulate the continuous band shapes observed in experimental spectra.

Theoretical studies on the parent compound, 2,4,6-octatriene, have established the foundation for understanding the spectra of its derivatives. The main absorption arises from the S₀ → S₂ transition. The table below illustrates typical data obtained from such calculations for a conjugated triene system.

| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | ~4.5 - 4.8 | ~0.0 (Forbidden) | π → π* (A_g → A_g) |

| S₀ → S₂ | ~5.0 - 5.4 | >1.0 (Strongly Allowed) | π → π* (A_g → B_u) |

Note: The values are representative for the 2,4,6-octatriene core and can be influenced by the specific computational method, basis set, and the inclusion of methyl groups.

Computational vibrational spectroscopy is a vital tool for understanding the infrared (IR) and Raman spectra of molecules. These simulations are typically performed using Density Functional Theory (DFT) to calculate the harmonic vibrational frequencies and their corresponding intensities. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of atoms for each frequency.

Infrared (IR) Spectroscopy: IR intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal modes. A vibrational mode is IR-active if it causes a change in the molecule's dipole moment.

Raman Spectroscopy: Raman intensities are determined from the derivatives of the molecular polarizability with respect to the normal modes. A mode is Raman-active if it leads to a change in the molecule's polarizability.

For 2,6-dimethyl-2,4,6-octatriene, DFT calculations would predict a complex spectrum with characteristic vibrational modes. Key expected frequency regions include:

~2900-3100 cm⁻¹: C-H stretching vibrations from the methyl groups and the polyene backbone.

~1600-1650 cm⁻¹: C=C stretching vibrations of the conjugated triene system. These are typically strong in the Raman spectrum.

~1375-1450 cm⁻¹: C-H bending vibrations of the methyl and methylene (B1212753) groups.

Below 1300 cm⁻¹: A "fingerprint" region containing complex C-C stretching and various bending and twisting modes.

While specific computational studies detailing the full IR and Raman spectra of 2,6-dimethyl-2,4,6-octatriene are not widely available in the literature, the methodology is well-established. The table below conceptualizes the type of data generated from a DFT frequency calculation for a molecule of this nature.

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment (Simplified) |

|---|---|---|---|

| ~3050 | Medium | High | =C-H Stretch |

| ~2950 | High | High | -CH₃ Asymmetric Stretch |

| ~1640 | Low | Very High | C=C Symmetric Stretch |

| ~1610 | Medium | High | C=C Asymmetric Stretch |

| ~1440 | High | Medium | -CH₃ Bending |

Note: These are representative values and assignments. Actual calculations would provide a full list of all normal modes.

Photodynamics and Photoisomerization Mechanisms

The absorption of a photon promotes 2,6-dimethyl-2,4,6-octatriene to an electronically excited state, initiating a series of rapid processes known as photodynamics. Computational studies, particularly those on the parent 2,4,6-octatriene system, have been crucial in mapping the energy landscapes of these excited states and understanding the mechanisms of photoisomerization and decay.

For linear polyenes like octatriene, the lowest two singlet excited states, S₁ (2¹A_g) and S₂ (1¹B_u), play pivotal roles in the photochemistry.

The S₂ (1¹B_u) State: This is a "bright" state, meaning the electronic transition from the ground state (S₀, 1¹A_g) to S₂ is strongly allowed by symmetry. This transition is responsible for the intense UV absorption band. Upon excitation, the molecule is initially promoted to this S₂ state.

The S₁ (2¹A_g) State: This is a "dark" state, as the S₀ → S₁ transition is symmetry-forbidden and thus has a very low probability. Consequently, it is not directly populated by light absorption. However, the S₁ state lies at a lower energy than the S₂ state and is crucial for the subsequent photodynamics.

Computational studies using high-level methods like CASSCF (Complete Active Space Self-Consistent Field) and MS-CASPT2 (Multi-State CAS with Second-Order Perturbation Theory) have characterized the energies and geometries of these states for the octatriene backbone.

Following photoexcitation to the S₂ state, the molecule does not remain there for long. Theoretical investigations on 2,4,6-octatriene reveal an extremely efficient non-radiative decay pathway from the S₂ state to the S₁ state. This internal conversion process is ultrafast, occurring within a few tens of femtoseconds.

This rapid S₂ → S₁ transition is facilitated by a conical intersection between the potential energy surfaces of the two states. The substantial broadness of the experimental UV-Vis absorption spectrum is a direct consequence of this ultrashort lifetime of the S₂ state. Once in the S₁ state, the molecule can undergo further processes, including isomerization or decay back to the ground state (S₀).

The addition of methyl groups at the 2 and 6 positions of the octatriene chain introduces both steric and electronic effects that can modify its photophysical properties. Computational studies comparing hexatriene and octatriene (which can be seen as a methylated hexatriene) provide insight into these effects.

Red-Shift in Absorption: The primary electronic effect of methylation is a red-shift (a shift to a longer wavelength) in the absorption spectrum. Theoretical calculations show that the vertical excitation energy to the S₂ state is lowered in octatriene compared to hexatriene by approximately 0.2 eV. This is consistent with the general principle that alkyl substitution on a conjugated system lowers the energy gap between the HOMO and LUMO.

Influence on Non-Radiative Decay: While the general mechanism of S₂ → S₁ decay remains the same, the change in the energy gap between the S₀, S₁, and S₂ states due to methylation affects the dynamics of this non-radiative transition. The lower excitation energy in the methylated compound alters the landscape of the potential energy surfaces, which can influence the rate and efficiency of the decay process.

Analysis of Charge and Spin Density Distributions (e.g., Natural Bond Orbital (NBO) Analysis)

Specific research data and detailed findings from Natural Bond Orbital (NBO) analysis or other methods to determine charge and spin density distributions for 2,6-Dimethyl-2,4,6-octatriene are not available in the reviewed scientific literature. Consequently, data tables and in-depth discussion on this topic cannot be provided.

Natural Occurrence and Biosynthesis of 2,6 Dimethyl 2,4,6 Octatriene

Distribution and Identification in Flora

2,6-Dimethyl-2,4,6-octatriene has been identified as a component of the essential oils and volatile emissions of a wide array of plant species, contributing to their unique aromatic profiles.

This monoterpene is a notable constituent in several medicinal and aromatic plants. In traditional Chinese medicine, Angelica sinensis (Danggui) root is highly valued, and its essential oil contains a complex mixture of volatile compounds, including 2,6-Dimethyl-2,4,6-octatriene.

Curcuma amada, often referred to as mango ginger due to its unique aroma, also features 2,6-Dimethyl-2,4,6-octatriene in its volatile profile. The characteristic scent of its rhizomes is attributed to a blend of compounds where this monoterpene plays a role.

The leaves of the guava plant, Psidium guajava, release a complex bouquet of volatile organic compounds, among which 2,6-Dimethyl-2,4,6-octatriene has been identified. These emissions are involved in the plant's defense signaling.

Various species of the genus Zanthoxylum, which are known for producing the pungent Sichuan pepper, also contain this compound in their leaves and fruits, contributing to their complex and spicy aroma.

Table 1: Presence of 2,6-Dimethyl-2,4,6-octatriene in Selected Plant Species

| Plant Species | Common Name | Plant Part |

| Angelica sinensis | Danggui, Female Ginseng | Root |

| Curcuma amada | Mango Ginger | Rhizome |

| Psidium guajava | Guava | Leaves |

| Zanthoxylum species | Sichuan Pepper | Leaves, Fruits |

The characteristic flavors and aromas of many fruits are, in part, due to the presence of 2,6-Dimethyl-2,4,6-octatriene. For instance, the essential oil from the fruits of Fissistigma maclurei, a climbing shrub, contains this compound.

One of the most celebrated mango varieties, the Alphonso mango, owes its rich and distinct flavor profile to a complex mixture of volatile compounds, which includes isomers of 2,6-Dimethyl-2,4,6-octatriene. Similarly, the sweet and tangy aroma of red raspberries (Rubus idaeus) is influenced by the presence of this monoterpene among its many other volatile constituents.

Table 2: Identification of 2,6-Dimethyl-2,4,6-octatriene in Various Fruits

| Fruit | Scientific Name |

| Fissistigma maclurei fruit | Fissistigma maclurei |

| Alphonso mango | Mangifera indica |

| Red raspberry | Rubus idaeus |

Biochemical Roles and Function as a Semiochemical

Beyond its contribution to plant aroma, 2,6-Dimethyl-2,4,6-octatriene serves important biochemical functions, primarily as a semiochemical. nih.gov Semiochemicals are signaling molecules that mediate interactions between organisms. wikipedia.orgplantprotection.pl This compound is involved in both plant-insect and plant-plant interactions. plantprotection.pl

In plant-insect interactions, it can act as a kairomone, a chemical signal that benefits the receiver but not the emitter. For example, certain herbivorous insects may use the scent of 2,6-Dimethyl-2,4,6-octatriene to locate their host plants. nih.gov Conversely, when released by plants in response to herbivore damage, it can act as a synomone, attracting natural predators or parasitoids of the herbivores, thus benefiting both the plant and the predator.

This compound can also function in plant-plant communication. Plants under attack by herbivores can release 2,6-Dimethyl-2,4,6-octatriene and other volatile compounds, which can be perceived by neighboring plants, prompting them to activate their own defense mechanisms in anticipation of a potential threat.

Enzymatic Pathways in Terpenoid Biosynthesis

The biosynthesis of 2,6-Dimethyl-2,4,6-octatriene, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov These precursors are synthesized through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.gov

Recently, a breakthrough in understanding the specific enzymatic step for the formation of this compound was achieved with the identification of a neo-allo-ocimene synthase from celery (Apium graveolens). mdpi.com This enzyme, a type of terpene synthase (TPS), directly catalyzes the conversion of geranyl pyrophosphate (GPP), which is formed by the condensation of IPP and DMAPP, into neo-allo-ocimene (an isomer of 2,6-Dimethyl-2,4,6-octatriene). mdpi.com This discovery has clarified that the synthesis is a direct enzymatic conversion rather than a result of other proposed indirect pathways. mdpi.com

The MVA pathway is primarily active in the cytosol of plant cells. wikipedia.org It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. nih.govnih.govcreative-proteomics.com While the MEP pathway is traditionally considered the main source of precursors for monoterpenes, there is evidence of crosstalk between the two pathways, where IPP from the MVA pathway can be transported into the plastids and contribute to the GPP pool for monoterpene synthesis. semanticscholar.org

The MEP pathway, located in the plastids of plant cells, is generally the primary source for the biosynthesis of monoterpenes. mdpi.comrsc.org This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate and produces both IPP and DMAPP. nih.gov These precursors are then converted to GPP, the direct substrate for the newly identified neo-allo-ocimene synthase and other monoterpene synthases. mdpi.comfrontiersin.org The regulation of the MEP pathway is crucial for controlling the emission of volatile monoterpenes in response to both developmental cues and environmental stresses. frontiersin.org

Metabolomic Studies and Analysis of Differentially Accumulated Metabolites

Metabolomics is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. In plant science, it is employed to understand the biochemical responses of plants to genetic and environmental changes. One key aspect of metabolomic analysis is the identification of differentially accumulated metabolites (DAMs), which are metabolites that show a statistically significant change in abundance between different conditions (e.g., stressed vs. unstressed plants).

The identification of DAMs typically involves several steps:

Sample Preparation: Extraction of metabolites from plant tissues.

Data Acquisition: Analysis of the extracts using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Data Processing: Alignment of chromatograms, peak detection, and quantification.

Statistical Analysis: Univariate and multivariate statistical methods, such as t-tests, ANOVA, and principal component analysis (PCA), are used to identify metabolites with significant changes in concentration.

While 2,6-dimethyl-2,4,6-octatriene is a known volatile organic compound frequently detected in plant metabolomic studies, specific research identifying it as a differentially accumulated metabolite in response to particular stimuli is not widely documented in the currently available literature. However, studies on plant responses to biotic and abiotic stress often report changes in the profiles of volatile terpenoids, a class to which alloocimene belongs. These changes are crucial for plant defense and communication. For instance, in response to herbivory or pathogen attack, plants can alter their emission of volatile compounds to attract natural enemies of the herbivores or to signal to neighboring plants.

Relationship to Other Naturally Occurring Octatriene Derivatives (e.g., 1,3,6-Octatriene (B14704478) derivatives)

2,6-Dimethyl-2,4,6-octatriene is part of a larger family of octatriene derivatives found in nature. These compounds share a common eight-carbon chain with three double bonds, but differ in the position and number of substituents, as well as the stereochemistry of the double bonds.

The relationship between these derivatives is primarily structural and biosynthetic. As acyclic monoterpenoids or their degradation products, many of these compounds are biosynthetically linked through the common precursor, geranyl diphosphate. Variations in the enzymatic machinery of different plant species lead to the production of a diverse array of octatriene structures.

For example, ocimene, another common acyclic monoterpene, is a structural isomer of alloocimene, differing in the position of the double bonds. The biosynthesis of these isomers is often catalyzed by different terpene synthase enzymes that utilize the same GPP substrate but facilitate different cyclization and rearrangement reactions.

1,3,6-Octatriene and its derivatives are other examples of naturally occurring octatrienes. While 1,3,6-octatriene itself is not a monoterpene, its derivatives can be found in nature. The structural similarity to the backbone of acyclic monoterpenes suggests a potential biosynthetic link, possibly through enzymatic degradation or rearrangement of C10 precursors.

Table 2: Comparison of Selected Octatriene Derivatives

| Compound Name | Chemical Formula | Structural Features |

|---|---|---|

| 2,6-Dimethyl-2,4,6-octatriene (Alloocimene) | C10H16 | Acyclic monoterpene with methyl groups at C2 and C6. |

| (E)-β-Ocimene | C10H16 | Acyclic monoterpene, structural isomer of alloocimene. |

| 1,3,6-Octatriene | C8H12 | Eight-carbon backbone with three double bonds, no methyl substituents. |

The diversity of these octatriene derivatives highlights the complexity and specificity of plant secondary metabolism, where subtle changes in enzymatic activity can lead to a wide range of structurally related but functionally distinct compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.